Maximin 41
Description
Contextualization within the Broader Family of Antimicrobial Peptides
AMPs are generally classified based on their amino acid composition and structure. bachem.com While most AMPs are cationic, there are also anionic peptides, such as dermcidin (B1150715) from humans and Maximin H5 from amphibian skin. bachem.com Maximin peptides, including Maximin 41, belong to a family of AMPs produced by Bombina species, specifically Bombina maxima (Giant fire-bellied toad). bachem.combicnirrh.res.in These peptides are distinct from other AMPs and contribute to the toad's defense against pathogens in its environment. nih.gov
Historical Perspective of Maximin Peptide Discovery and Characterization
The skin secretions of Bombina maxima have been identified as a rich source of antimicrobial peptides, including the Maximin and Maximin H families. bicnirrh.res.incapes.gov.brnih.gov Early research focused on isolating and characterizing these peptides to understand their structures and biological activities. The discovery of Maximin peptides contributed to the expanding knowledge of the diversity and function of amphibian AMPs. researchgate.net Studies have involved isolating cDNA clones encoding precursor proteins for these peptides from skin cDNA libraries. capes.gov.brnih.gov
Classification and Nomenclature of Maximin Peptide Subtypes
The Maximin peptides from Bombina maxima have been broadly categorized into two groups: maximins and maximins H. bicnirrh.res.in Peptides in the first group (maximins 1, 2, 3, 4, and 5) show structural similarities to bombinin-like peptides (BLPs), although they exhibit sequence variations throughout the molecules. bicnirrh.res.in The second group (maximins H1, H2, H3, and H4) are homologous to bombinin H peptides. bicnirrh.res.in Further research has identified additional maximin subtypes, including maximins S, which represent a novel group with distinct structural features. nih.gov this compound is identified as a specific peptide within the broader Maximin family, characterized by its unique sequence and properties. medchemexpress.commedchemexpress.comacs.org Some maximin peptides, including this compound, have been noted to have an isoelectric point less than 4, indicating anionic properties, and notably, they contain no basic amino acid residues. acs.org
Overview of Research Trajectories for Novel Maximin Peptide Identification
Research into Maximin peptides continues to involve the identification of novel peptides and the characterization of their activities. Techniques such as cDNA library screening, peptidomics, and genomics analysis have been employed to discover the diversity of antimicrobial peptides in Bombina maxima, including in tissues like the brain. acs.org The study of Maximin peptides also involves investigating their mechanisms of action, structural properties, and potential therapeutic applications. Machine learning approaches are increasingly being utilized to assist in the discovery and design of novel peptides with desired properties, including reduced hemolytic activity while retaining antimicrobial efficacy. researchgate.netplos.org
Detailed Research Findings on this compound
This compound is an antimicrobial peptide that has demonstrated antibacterial activity. medchemexpress.commedchemexpress.commedchemexpress.com Research findings indicate its effectiveness against specific bacterial strains. For instance, this compound has shown antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. medchemexpress.com Minimum Inhibitory Concentration (MIC) values have been reported for this compound against these bacteria. medchemexpress.com
Table 1: Antibacterial Activity of this compound (Representative Data)
| Bacterial Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus | 75 | medchemexpress.commedchemexpress.com |
| Escherichia coli | 9.4 | medchemexpress.com |
| Bacillus subtilis | 4.7 | medchemexpress.com |
Beyond its antibacterial effects, this compound has also been noted for having hemolytic activities against human red cells. medchemexpress.commedchemexpress.commedchemexpress.com This characteristic is an important consideration in the potential development of peptide-based therapeutics.
Research into Maximin peptides, including this compound, often involves studying their structure and how they interact with bacterial membranes. While specific detailed structural data for this compound was not extensively found in the provided context, studies on other maximins, such as Maximin 1 and Maximin 4, provide insights into the structural characteristics common within the family, such as the propensity to form alpha-helical structures in membrane-mimicking environments. researchgate.netresearchgate.netnih.govresearchgate.net The anionic nature of some maximins, including potentially this compound based on its reported isoelectric point and lack of basic residues, distinguishes them from the more common cationic AMPs and may influence their mechanism of action. mdpi.combachem.comcapes.gov.brnih.govacs.org
The ongoing research trajectories for Maximin peptides, including this compound, involve exploring their potential applications and addressing challenges such as hemolytic activity. Strategies like conjugating peptides with polymers, such as polyethylene (B3416737) glycol (PEG), are being investigated to potentially improve their properties and reduce undesirable effects while maintaining antimicrobial efficacy. nih.gov
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGGALLSVGKSALKGLTKGLAEHF |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of Maximin Peptides
Methodologies for High-Resolution Structural Determination
Determining the precise 3D structure of peptides like maximins, especially in environments that mimic their biological targets, requires a combination of advanced spectroscopic and microscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
NMR spectroscopy is a primary tool for determining the high-resolution structures of peptides in solution and in membrane-mimicking environments like micelles or lipid bilayers. Solution NMR has been successfully used to determine the three-dimensional structural models of Maximin 1 and Maximin 3 in mixtures of water and trifluoroethanol (TFE), a common membrane-mimicking solvent researchgate.netresearchgate.netnih.gov. These studies often employ two-dimensional NMR techniques to obtain spatial constraints that are then used to calculate the peptide's 3D structure researchgate.netresearchgate.netnih.gov.
Solid-state NMR is particularly valuable for studying peptides embedded in or interacting with lipid bilayers, providing information about their orientation and dynamics within the membrane environment nih.gov. For instance, solid-state 15N-NMR has been used to characterize the membrane alignment of Maximin 4 in oriented lipid samples nih.govresearchgate.net. NMR experiments can provide details about the peptide backbone torsional angles and can be complemented by restrained molecular dynamics calculations for structure determination ptbioch.edu.pl. Line broadening in NMR spectra can also indicate intermediate exchange processes related to conformational changes ox.ac.uk.
X-ray Crystallography and Cryo-Electron Microscopy for Maximin Peptide Complexes
Cryo-Electron Microscopy (cryo-EM) has emerged as a vital tool for visualizing biological molecules and complexes, including peptide assemblies, in a near-native hydrated state acs.orgmdc-berlin.de. Cryo-EM can provide high-resolution structural information, sometimes comparable to X-ray crystallography, and is particularly useful for studying larger peptide assemblies or interactions with other molecules mdc-berlin.deacs.org. While direct cryo-EM structures of individual Maximin peptides were not highlighted, the technique is applicable to studying peptide interactions with membranes and potential pore formation, as demonstrated with other antimicrobial peptides like magainin nih.gov. Cryo-EM allows for the analysis of individual molecules in their native aqueous environment and how they interact with each other, closing a gap in biological structure elucidation mdc-berlin.de. It can also be used to study peptide self-assembly into higher-order structures like nanofibers acs.orgrcsb.org.
Circular Dichroism Spectroscopy for Secondary Structure Profiling
Circular Dichroism (CD) spectroscopy is a widely used and relatively simple method for determining the secondary structure content of peptides and proteins in various environments ptbioch.edu.plnih.govunits.it. CD spectra in the far-UV region (180-240 nm) provide characteristic signals for different secondary structures, such as alpha-helices, beta-sheets, and random coils ptbioch.edu.plunits.it.
Studies on Maximin peptides have frequently utilized CD spectroscopy to assess their secondary structure in solution and in the presence of membrane-mimicking agents like micelles or liposomes nih.govresearchgate.netresearchgate.netnih.gov. For example, CD analysis has shown that Maximin 1 adopts an alpha-helical structure in a TFE/water mixture researchgate.net. Maximin 4 has been shown to be helical in lipid bilayers using oriented circular dichroism (OCD), which can also provide information about the peptide's alignment relative to the membrane surface nih.govresearchgate.net. CD spectroscopy is also used to study the thermal stability of peptide secondary structures nih.gov.
Conformational Dynamics and Flexibility of Maximin Peptide Structures
Maximin peptides, like many antimicrobial peptides, exhibit conformational flexibility that is often related to their function. Their structure can be influenced by the surrounding environment, particularly in the presence of membranes or membrane mimetics researchgate.netnih.govresearchgate.net.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics and flexibility of peptides over time researchgate.netnih.govtandfonline.compnas.org. MD simulations have been employed to model the interactions of Maximin 1 and Maximin 3 with sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic bacterial membranes researchgate.netresearchgate.netnih.gov. These simulations can reveal how the peptide's conformation changes upon membrane interaction and identify flexible regions within the peptide sequence researchgate.netnih.gov. For example, flexibility around glycine (B1666218) residues has been observed in Maximin 1, which may contribute to its low hemolytic activity researchgate.netnih.gov. The transition from an alpha-helix to a random coil has also been observed in simulations of Maximin 1 interacting with prokaryotic membranes, which was found to be crucial for membrane penetration tandfonline.com.
Experimental techniques like NMR can also provide insights into peptide dynamics through parameters like relaxation times researchgate.net. Conformational analysis methods, including those based on clustering MD snapshots or analyzing specific bond angles, can help characterize the ensemble of conformations adopted by flexible peptides ptbioch.edu.placs.orgacs.org.
Characterization of Oligomerization States and Supramolecular Assembly of Maximin Peptides
The biological activity of some antimicrobial peptides, including potential pore formation, can involve their self-assembly or oligomerization in the presence of membranes nih.govnih.govpnas.org. While detailed studies specifically on the oligomerization of Maximin 41 were not found, research on related peptides provides context.
Studies on other antimicrobial peptides, such as dermcidin-derived peptides, have shown that interaction with bacterial membrane phospholipids (B1166683) can induce peptide oligomerization nih.gov. Techniques like Dynamic Light Scattering (DLS) can be used to assess the size of peptide aggregates and study how oligomerization is affected by factors like pH, time, and temperature nih.gov. Computational modeling can also be used to simulate peptide oligomerization and the formation of higher-order structures nih.gov. The formation of ordered antiparallel beta-sheet structures has been observed in simulations of amyloid-beta peptides, highlighting a potential mode of assembly for some peptides pnas.org. While Maximin peptides are predominantly alpha-helical, the principle of membrane-induced self-assembly is relevant.
Computational and Theoretical Approaches to Maximin Peptide Structure Prediction
Computational methods play a significant role in complementing experimental studies of peptide structure and dynamics. These approaches can be used for structure prediction, simulating membrane interactions, and analyzing conformational ensembles researchgate.netptbioch.edu.pltandfonline.compnas.orgnih.govoup.comnih.gov.
Molecular dynamics (MD) simulations, as mentioned earlier, are widely used to model peptide behavior in various environments and study conformational changes and interactions researchgate.netresearchgate.netnih.govtandfonline.compnas.orgnih.gov. These simulations can provide atomic-level details about peptide-membrane interactions and shed light on membrane selectivity tandfonline.comnih.gov.
Peptide structure prediction methods, ranging from de novo approaches to those utilizing neural networks and machine learning, are being developed and refined researchgate.netoup.comuniv-paris-diderot.frbiorxiv.org. Tools like APPTEST and PEP-FOLD are examples of computational methods aimed at predicting peptide tertiary structures from their amino acid sequences researchgate.netuniv-paris-diderot.fr. While AlphaFold2 has revolutionized protein structure prediction, the structural repertoire of peptides and peptide-protein interactions is less extensively covered by experimental databases used for training such models researchgate.netoup.com. However, computational methods are increasingly being used to predict peptide structures, including cyclic peptides, and their interactions with targets oup.comnih.govbiorxiv.org. Theoretical studies, including quantum mechanical calculations, can also provide insights into the fundamental properties of peptide bonds and their influence on conformation plos.org.
Molecular Mechanisms of Maximin Peptide Biological Interactions
Mechanistic Investigations of Membrane Interactions and Permeabilization by Maximin Peptides
The interaction of Maximin peptides with membranes is a critical step in their mechanism of action, often leading to membrane permeabilization and subsequent cell death.
Biophysical Analysis of Peptide-Lipid Interactions
Biophysical techniques are employed to understand how Maximin peptides interact with lipid bilayers, which serve as models for biological membranes. Studies on Maximin-4 and Maximin 1 have utilized techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) to determine their structure and interaction with membrane-mimicking environments like SDS micelles or lipid bilayers researchgate.netresearchgate.nettandfonline.com.
Maximin-4, a 27-residue peptide, adopts a helix-kink-helix configuration in methanol (B129727) and negatively charged SDS micelles researchgate.net. The N-terminal helix is proposed to insert into the hydrophobic core of the membrane, while the more polar C-terminal helix assumes a tilted orientation and interacts with lipid headgroups researchgate.net. This alignment suggests a funnel-like mechanism for pore formation researchgate.net. Maximin 1, also 27 amino acids long, adopts an α-helical structure and interacts with SDS micelles, preferentially positioning itself parallel to the micellar surface through hydrophobic and electrostatic interactions researchgate.net. Flexibility around glycine (B1666218) residues in Maximin 1 may contribute to its low hemolytic activity researchgate.net.
Molecular dynamics simulations are also a useful method for studying peptide-membrane interactions at a molecular level, providing detailed descriptions of the processes and allowing visualization of the organization and dynamics of components mdpi.com.
Role of Maximin Peptide Structure in Membrane Selectivity
The structure of Maximin peptides, particularly their amphipathicity and the presence of kinks or breaks in their helical structure, plays a significant role in their selective toxicity towards bacterial membranes over mammalian membranes. Bacterial membranes typically have a higher content of negatively charged lipids compared to zwitterionic mammalian membranes, leading to stronger electrostatic interactions with cationic AMPs explorationpub.commdpi.com.
Maximin-4's helix-kink-helix structure, with an interhelical angle of 70-90°, is observed in membrane-mimicking environments researchgate.net. This bent conformation in α-helical AMPs has been suggested to contribute to more selective antimicrobial potencies against Gram-negative bacteria compared to linear counterparts researchgate.net. The presence of a short break in the α-helical conformation might increase the retention capacity of AMPs rather than causing indiscriminate membrane destruction researchgate.net.
Different models have been proposed for how AMPs, including Maximin peptides, disrupt membranes, such as the carpet mechanism, barrel-stave pore, and toroidal pore models mdpi.comresearchgate.net. In the carpet model, peptides orient parallel to the membrane surface and form a carpet-like complex, leading to membrane collapse when a critical concentration is reached nih.gov. The tilted conformation observed for Maximin H5, an anionic Maximin peptide, allows interaction with membrane lipids at an angle, contributing to membrane penetration nih.gov.
Intracellular Targets and Biochemical Pathways Modulated by Maximin Peptides
While the primary mechanism of action for many Maximin peptides involves membrane disruption, some AMPs can also have intracellular targets or modulate biochemical pathways. However, specific detailed information on intracellular targets or biochemical pathways modulated by Maximin 41 or other Maximin peptides from the provided search results is limited.
Molecular Basis of Biological Activities of Maximin Peptides
The biological activities of Maximin peptides, such as their antimicrobial and potential anticancer effects, are rooted in their molecular interactions, primarily with cell membranes. The ability of cationic AMPs to selectively target negatively charged microbial or cancer cell membranes is a key aspect of their action explorationpub.comfrontiersin.org.
The disruption of membrane integrity by Maximin peptides leads to increased membrane permeability, leakage of intracellular components, and dissipation of the electrochemical gradient, ultimately resulting in cell death researchgate.netexplorationpub.comnih.gov. The specific mechanism of membrane perturbation (e.g., pore formation, carpet model) contributes to the observed biological activity mdpi.comnih.gov.
Studies on Maximin H5 suggest that its membranolytic mechanism involves the stabilization of its α-helical structure and may resemble the "Carpet" mechanism, impacting the rigidity and thermodynamic stability of bacterial membrane mimics acs.org. The efficacy of Maximin H5 was noted to vary inversely with the content of lysylated phosphatidylglycerol in membranes, highlighting the influence of lipid composition on peptide activity acs.org.
While the search results mention potential anticancer activities of Maximin peptides through membrane disruption and induction of apoptotic pathways frontiersin.org, the detailed molecular basis of these effects, beyond membrane interaction, is not elaborated upon for this compound specifically.
Fundamental Insights into Antimicrobial Action Mechanisms
This compound exhibits antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative species. medchemexpress.commedchemexpress.com Studies have reported its efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. medchemexpress.commedchemexpress.com The minimum inhibitory concentrations (MICs) demonstrate varying levels of potency depending on the bacterial species. medchemexpress.commedchemexpress.com
The precise molecular mechanism by which this compound exerts its antimicrobial effects is not extensively detailed in the available literature. However, antimicrobial peptides, in general, are known to interact with bacterial membranes, often leading to membrane permeabilization and subsequent cell death. drugbank.comresearchgate.netmdpi.com This interaction is frequently initiated by electrostatic attraction between the positively charged residues of the peptide and the negatively charged components of the bacterial cell membrane, such as phosphatidylglycerol and cardiolipin. drugbank.comresearchgate.net Given that this compound is an anionic peptide, its interaction with bacterial membranes may involve mechanisms distinct from those of cationic AMPs, potentially relying more on hydrophobic interactions or specific lipid interactions. researchgate.net
Common models describing the membrane disruption by AMPs include the carpet model, the barrel-stave model, and the toroidal pore model, all of which involve the peptide accumulating on or inserting into the lipid bilayer to form pores or otherwise compromise membrane integrity. researchgate.netcir-safety.org While these models provide a general framework for understanding AMP action, further research is needed to elucidate the specific interactions and structural changes induced by this compound in bacterial membranes.
The antibacterial activity of this compound against specific microorganisms has been quantified, providing insight into its potency:
| Microorganism | MIC (μg/mL) | Source |
| S. aureus | 4.7, 75 | medchemexpress.commedchemexpress.com |
| E. coli | 9.4 | medchemexpress.com |
| B. subtilis | 75 | medchemexpress.com |
Note: Variations in reported MIC values may be due to differences in experimental conditions.
Biosynthetic Pathways and Regulation of Maximin Peptide Production
Elucidation of Enzymatic Pathways for Maximin Peptide Biosynthesis
The biosynthesis of Maximin peptides begins with the ribosomal synthesis of a precursor protein. Studies on Bombina maxima have identified cDNA clones encoding precursor proteins that give rise to different Maximin peptides, including Maximin 3 and Maximin H5. capes.gov.brnih.gov These precursor proteins contain a signal peptide, a pro-peptide region, and the sequence of the mature Maximin peptide. The processing of the precursor protein involves enzymatic cleavage to remove the signal peptide and pro-peptide, releasing the mature Maximin peptide.
While specific enzymes directly involved in the cleavage and modification of Maximin 41 precursor protein have not been extensively characterized, the biosynthesis of other RiPPs involves dedicated tailoring enzymes. These can include peptidases for cleavage, and various enzymes responsible for post-translational modifications such as amidation, cyclization, or the formation of disulfide bonds.
For Maximin peptides from Bombina maxima, the identification of cDNA sequences encoding precursor proteins strongly suggests that the initial synthesis occurs on ribosomes. capes.gov.brnih.govresearchgate.net The mature peptides are then liberated from these precursors through proteolytic processing by specific enzymes. The presence of a C-terminal amide group in several Maximin peptides, including this compound dbaasp.org and Maximin H5 capes.gov.brnih.gov, indicates the involvement of amidation enzymes, typically a peptidylglycine alpha-amidating monooxygenase (PAM).
The diversity observed within the Maximin family, with variations in sequence and modifications, points to a suite of enzymes acting on common or related precursor backbones. The precise intermediates formed during the processing and modification steps of this compound biosynthesis require further investigation.
Genetic engineering holds potential for manipulating Maximin peptide production in host organisms, although specific applications for this compound are not widely reported. General strategies for enhancing peptide production through genetic engineering include:
Optimizing Codon Usage: Modifying the gene sequence to use codons preferred by the host organism can improve translation efficiency.
Enhancing Transcription and Translation: Using strong promoters and optimizing ribosome binding sites can increase the levels of precursor protein synthesis.
Modifying Processing Enzymes: Overexpression or engineering of the enzymes responsible for cleaving the precursor protein and performing post-translational modifications can improve the yield of the mature peptide.
Heterologous Expression: Introducing the genes encoding the precursor protein and necessary processing enzymes into a suitable host organism (e.g., bacteria, yeast, or insect cells) can allow for controlled and scalable production of Maximin peptides.
Studies on other antimicrobial peptides have demonstrated the feasibility of these approaches for increasing peptide yield and introducing desired modifications.
Transcriptional and Translational Regulation of Maximin Peptide Expression in Producer Organisms
The expression of Maximin peptides in Bombina maxima is likely regulated at both the transcriptional and translational levels. The presence of these peptides in specific tissues like the skin and brain suggests tissue-specific gene expression. acs.org
Transcriptional regulation involves the control of gene expression at the DNA level, influencing the rate at which mRNA is produced. This is mediated by transcription factors that bind to regulatory regions in the genes encoding Maximin precursor proteins. While specific transcription factors regulating Maximin peptide genes in Bombina maxima have not been fully elucidated, studies on other amphibian antimicrobial peptides suggest that their expression can be influenced by factors such as microbial exposure, hormones, and environmental conditions. nsf.govresearchgate.net The rapid diversification of Maximin genes driven by Darwinian selection nih.govresearchgate.net also implies evolutionary pressures on their regulatory elements.
Translational regulation controls the rate at which mRNA is translated into protein. This can involve the binding of regulatory proteins to mRNA, the structure of the mRNA itself, and the availability of translational machinery. While direct evidence for translational regulation of Maximin peptides is limited, the general mechanisms of translational control can impact the final peptide yield.
Post-Translational Modifications and their Impact on Maximin Peptide Maturation and Function
Post-translational modifications (PTMs) are crucial for the maturation, stability, and biological activity of Maximin peptides. As RiPPs, they undergo modifications after ribosomal synthesis.
A key PTM observed in several Maximin peptides, including this compound dbaasp.org and Maximin H5 capes.gov.brnih.gov, is C-terminal amidation. This modification, which converts the C-terminal carboxyl group into an amide group, is common in many antimicrobial peptides and can significantly impact their net charge, structure, and interaction with cell membranes, thereby affecting their antimicrobial potency and stability against carboxypeptidases. capes.gov.brnih.gov
Another notable modification within the Maximin family is the presence of a free cysteine residue in Maximin 9, which has been shown to be important for its antimycoplasma activity. nih.gov This suggests that disulfide bond formation or the presence of free thiols can play a role in the function of certain Maximin peptides.
Other potential PTMs that could occur in Maximin peptides, based on general knowledge of peptide modifications, include phosphorylation, glycosylation, or other less common modifications, although these have not been specifically reported for this compound. These modifications can influence peptide folding, stability, localization, and interaction with target molecules.
The functional impact of PTMs on Maximin peptides is significant. C-terminal amidation, for instance, enhances the positive charge (or reduces the negative charge in anionic peptides like Maximin H5) and can stabilize the α-helical structure, promoting favorable interactions with negatively charged bacterial membranes. capes.gov.brnih.gov The presence of specific amino acids and their modifications contributes to the amphipathic nature of many Maximin peptides, which is essential for their membrane-disrupting activities. acs.org
Comparative Genomics and Proteomics of Maximin Peptide Production across Species
Comparative genomics and proteomics approaches can provide valuable insights into the evolution, diversity, and regulation of Maximin peptide production across different species of Bombina or other amphibians.
Comparative genomics involves comparing the genomes of different organisms to identify genes and regulatory elements that are conserved or have diverged. By comparing the genomes of Bombina maxima with those of other Bombina species or other amphibian species known to produce antimicrobial peptides, researchers can:
Identify the full repertoire of Maximin peptide genes and their genomic organization.
Investigate the evolutionary history of the Maximin gene family, including gene duplication, deletion, and diversification events. nih.govresearchgate.net
Identify conserved regulatory elements that may be involved in the transcriptional control of Maximin gene expression.
Discover novel Maximin-like peptides or related biosynthetic pathways in other species.
Comparative proteomics involves analyzing the protein profiles of different tissues or organisms to identify and quantify proteins, including Maximin peptides. By comparing the proteomes of Bombina maxima skin secretions, brain tissue, or other relevant tissues with those from different conditions or species, researchers can:
Determine the abundance and diversity of Maximin peptides produced under different physiological states or in different species. acs.org
Identify and characterize novel Maximin peptide variants or isoforms.
Investigate the impact of environmental factors or stimuli on Maximin peptide expression levels.
Gain insights into the post-translational modification patterns of Maximin peptides across species.
Studies utilizing these approaches have revealed the extensive diversity of antimicrobial peptides in amphibian skin and provided evidence for rapid diversification of these peptide genes. nih.govresearchgate.netacs.org Comparative analysis of amphibian AMP precursor proteins has shown variations in amino acid substitution rates, reflecting different selective pressures on different regions of the peptides. plos.org
Data Table: Representative Maximin Peptides from Bombina maxima
| Peptide Name | Source Tissue | Proposed C-terminus Modification | Key Features / Activities |
| This compound | Skin, Brain | Amidation (-NH2) | Antimicrobial activity against S. aureus medchemexpress.cn |
| Maximin H5 | Skin, Brain | Amidation (-NH2) or Deamidation | Anionic, targets S. aureus, membrane interactions capes.gov.brnih.gov |
| Maximin 3 | Skin, Brain | Amidation (-NH2) | Anti-HIV, antimicrobial, antitumor, spermicidal youtube.com |
| Maximin 9 | Skin | Amidation (-NH2) | Contains free Cys, antimycoplasma activity nih.gov |
Note: This table provides a summary based on available information and may not be exhaustive of all reported Maximins or their activities.
Chemical Modification and Derivatization Strategies for Maximin Peptides
Rational Design and Synthesis of Maximin Peptide Analogs
Rational design principles are frequently applied to create Maximin peptide analogs with improved characteristics. This involves making deliberate changes to the peptide sequence or structure based on an understanding of how these alterations influence the peptide's physicochemical properties and biological activity.
Amino Acid Substitutions and their Impact on Molecular Properties
Research on peptide analogs has demonstrated that single amino acid substitutions can alter hydrophobicity, as monitored by techniques like RP-HPLC. mdpi.com While such substitutions may not always cause significant changes in secondary structure in benign environments, they can influence biological activities in a hydrophobicity-dependent manner. mdpi.com The position of the substitution is also critical; for example, studies on other peptides have shown that replacing specific residues can lead to significant decreases in potency, highlighting the importance of the amino acid's role at that position. mdpi.com
The impact of amino acid substitutions can be systematically investigated through techniques like alanine (B10760859) scanning, where each residue in the sequence is individually replaced by alanine to assess its contribution to activity. mdpi.comresearchgate.net This helps in understanding the structure-activity relationships (SAR) and identifying key residues for targeted modification.
Peptide Length and Sequence Optimizations
Studies on peptide length have shown that truncation of the peptide sequence, either at the N- or C-terminus, can result in a decrease in antimicrobial potential. mdpi.com Conversely, computational approaches and optimization algorithms can be employed to design peptide sequences of a given length with desired physicochemical properties and predicted antimicrobial activity. rsc.orgresearchgate.net These methods explore vast sequence spaces to identify optimal arrangements of amino acids. The length of peptides used in such studies can vary, with some research focusing on peptides between 4 and 25 amino acids long. diva-portal.org
Optimization strategies often aim to balance properties like positive charge and hydrophobicity to achieve selective toxicity towards bacterial membranes over mammalian cells. cdnsciencepub.com
Maximin Peptide Conjugates and Hybrids for Modulated Molecular Interactions
Conjugation and hybridization involve covalently linking Maximin peptides to other molecules, such as polymers, lipids, or carbohydrates, to impart new functionalities or enhance existing ones. These modifications can influence the peptide's solubility, stability, immunogenicity, and interactions with biological targets.
Polymer-Peptide Conjugation Techniques and their Influence on Molecular Behavior
Polymer-peptide conjugation, particularly with polymers like polyethylene (B3416737) glycol (PEG), is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of peptides. PEGylation can increase the peptide's hydrodynamic size, reducing renal clearance and extending its half-life. It can also shield the peptide from enzymatic degradation and reduce aggregation. researchgate.net
A specific example of this approach involves the modification of Maximin H5, a Maximin peptide, with polyethylene glycol (PEG) polymers of varying sizes (2 kDa and 5 kDa) to create polymer-peptide conjugates. nih.govacs.org This was achieved by introducing a cysteine residue at the C-terminal of a Maximin H5 isoform (MH5C-Cys) and coupling it to maleimide-functionalized PEG via a Michael addition reaction. nih.govacs.org
Research findings indicate that the size of the conjugated polymer can significantly influence the conjugate's activity. In the case of Maximin H5-PEG conjugates, the 5 kDa PEG conjugate demonstrated inhibition and eradication of bacterial biofilm formation, whereas the 2 kDa conjugate did not show similar efficacy. nih.govacs.org This suggests a critical polymer molecular weight for achieving desired biological outcomes with Maximin peptide-polymer conjugates.
| Conjugate Type | PEG Molecular Weight | Biofilm Inhibition | Biofilm Eradication | MIC (μM) | MBIC (μM) | MBEC (μM) |
|---|---|---|---|---|---|---|
| MH5C-Cys-PEG | 2 kDa | No | No | - | - | - |
| MH5C-Cys-PEG | 5 kDa | Yes | Yes | 40 | 300 | 500 |
Note: Data adapted from research on Maximin H5 conjugates. nih.govnih.gov
Polymer conjugation can also enhance the stability of peptides against proteolysis. acs.org The main mechanisms by which these modifications can lead to improved performance, such as biofilm inhibition, are attributed to the formation of a hydration shell and steric hindrance effects provided by the polymer chain. nih.gov
Lipidation and Glycosylation of Maximin Peptides
Lipidation involves the covalent attachment of fatty acids to peptides, which can influence their physicochemical properties, membrane interactions, and therapeutic index. mdpi.com Lipidation can enhance the peptide's hydrophobicity, promoting its association with lipid membranes and potentially improving cellular uptake or targeting. mdpi.comcreative-peptides.com Fatty acids can be conjugated to the peptide chain through various linkages, such as amide or ester bonds, or via thioether linkages if a cysteine residue is present. creative-peptides.com Solid-phase peptide synthesis (SPPS) is a common method that allows for the site-specific incorporation of fatty acids. creative-peptides.com
Glycosylation, the covalent conjugation of sugar moieties to peptides, is another strategy used to modulate peptide properties. mdpi.com Glycosylation can affect peptide conformation, hydrophilicity, bioavailability, and membrane permeability. researchgate.net It can also improve proteolytic stability by hindering enzyme access to cleavage sites. researchgate.net Glycosylation can occur at different amino acid residues, including asparagine (N-glycosylation), serine, threonine, and tyrosine (O-glycosylation), cysteine (S-glycosylation), and tryptophan (C-glycosylation). researchgate.netmdpi.com The type, structure, and length of the attached glycan influence the extent of modification and its impact on peptide properties. mdpi.com Both lipidation and glycosylation are considered valuable strategies for enhancing the efficacy and activity of AMPs. mdpi.com
Synthetic Methodologies for Novel Maximin Peptide Derivatives
The synthesis of Maximin peptides and their derivatives primarily relies on established peptide synthesis methodologies, with adaptations made for the incorporation of modifications. Solid-phase peptide synthesis (SPPS) is the most commonly used technique for assembling peptide chains. genscript.commdpi.comresearchgate.netpeptide.com In SPPS, the peptide chain is built step-by-step on an insoluble solid support (resin), typically from the C-terminus to the N-terminus. genscript.compeptide.com
The Fmoc (9-fluorene methoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are widely employed for temporary Nα-amino protection during SPPS. genscript.compeptide.com The Fmoc group is removed under alkaline conditions, while the Boc group is removed with acid. genscript.com After each amino acid coupling step, the resin-bound peptide is washed to remove excess reagents and byproducts. peptide.com Once the desired sequence is assembled, the peptide is cleaved from the resin, usually under acidic conditions, which also removes remaining side-chain protecting groups. genscript.commdpi.compeptide.com
For modified peptides, specific synthetic routes are developed to incorporate the desired chemical moieties. For example, in the synthesis of Maximin H5-PEG conjugates, a cysteine residue was incorporated into the peptide sequence to facilitate conjugation to maleimide-activated PEG. nih.govacs.org Lipidated peptides can be synthesized by incorporating fatty acids during or after SPPS. creative-peptides.comspringernature.com Similarly, glycosylation can be achieved through chemical or enzymatic methods, either during peptide synthesis or as a post-synthetic modification. mdpi.comuzh.ch
Purification of synthetic peptides and their derivatives is typically performed using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comresearchgate.net Characterization is carried out using analytical methods like mass spectrometry (MS) to confirm the molecular weight and identity of the synthesized product. nih.govmdpi.comaai.org
While SPPS is effective for synthesizing peptides up to a certain length, typically around 100 amino acids, the synthesis of larger peptides or complex conjugates may require alternative or complementary approaches, such as liquid-phase peptide synthesis (LPPS) or native chemical ligation (NCL), which allows for the coupling of smaller synthetic peptide fragments. genscript.combachem.com
| Synthetic Methodology | Description | Key Features | Applications |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of peptide chain on a solid support. | Uses protecting groups (Fmoc or Boc), excess reagents, iterative coupling and washing steps. | Routine synthesis of peptides, incorporation of some modifications. |
| Liquid-Phase Peptide Synthesis (LPPS) | Peptide synthesis carried out in solution. | Can be suitable for larger peptides or specific modifications; requires intermediate purification. | Synthesis of longer peptides, fragment condensation. |
| Native Chemical Ligation (NCL) | Chemoselective coupling of unprotected peptide fragments. | Allows synthesis of larger peptides and small proteins by combining synthetic fragments. | Synthesis of complex or long peptides, protein engineering. |
| Conjugation (e.g., PEGylation, Lipidation, Glycosylation) | Covalent attachment of non-amino acid moieties to the peptide. | Achieved through various chemical reactions; can be performed during or after peptide synthesis. | Modulating solubility, stability, targeting, and biological activity. |
Chemical modifications and derivatization strategies are essential tools for advancing the potential of Maximin peptides. By rationally designing analogs and creating conjugates or hybrids, researchers can tailor the properties of these peptides to improve their efficacy, stability, and safety profile for various applications. Continued research in this area, coupled with advancements in synthetic methodologies, holds promise for the development of novel Maximin peptide-based therapeutics.
Structure-Activity Relationship Studies for Modified Maximin Peptides
Structure-Activity Relationship (SAR) studies for antimicrobial peptides, including the Maximin family, aim to identify key molecular determinants responsible for their biological functions, such as antimicrobial potency, spectrum of activity, and interactions with biological membranes. These studies typically involve the systematic modification of the peptide sequence or structure and subsequent evaluation of the resulting changes in activity.
General principles derived from SAR studies on various AMPs highlight the importance of several physicochemical properties. These include amino acid composition, net charge, hydrophobicity, amphiphilicity, and the propensity to adopt specific secondary structures, such as alpha-helices or beta-sheets, often in the presence of microbial membranes. citeab.comdaneshyari.comwikipedia.orgnih.gov For instance, the presence and distribution of positively charged residues (like lysine (B10760008) and arginine) are often critical for electrostatic interactions with negatively charged bacterial cell membranes. nih.govwikipedia.org Hydrophobicity and the spatial separation of hydrophobic and hydrophilic residues (amphiphilicity) are also key factors influencing peptide-membrane interactions and subsequent membrane disruption or translocation. citeab.comdaneshyari.com
Chemical modifications and derivatizations serve as tools within SAR studies to probe the contribution of specific functional groups or structural features to the peptide's activity. Common strategies include:
Amino Acid Substitution: Replacing native amino acids with others, including non-natural or D-amino acids, can alter charge, hydrophobicity, steric bulk, or introduce resistance to proteolytic degradation. citeab.com For example, substituting L-amino acids with their D-enantiomers can enhance stability against proteases.
Terminal Modifications: Modification of the N- or C-terminus, such as acetylation or amidation, can affect peptide charge, cyclization potential, and stability against exopeptidases. citeab.com The natural amidation at the C-terminus of Maximin 41 is an example of such a modification that can influence its properties. norman-network.com
Hydrocarbon Stapling and Cyclization: Introducing covalent linkages within the peptide chain can constrain its conformation, potentially stabilizing desired secondary structures and improving resistance to proteolysis. nih.gov Cyclic peptides often exhibit enhanced stability and sometimes improved activity compared to their linear counterparts. nih.gov
Conjugation: Linking peptides to other molecules, such as polymers (e.g., PEGylation) or lipids (lipidation), can improve pharmacokinetic properties, reduce aggregation, or target specific environments. citeab.com A study on Maximin H5, another Maximin peptide, demonstrated that conjugation with polyethylene glycol (PEG) polymers impacted its antibiofilm activity. wikipedia.org
While these general modification strategies and SAR principles are applicable to the study and optimization of Maximin peptides, including this compound, detailed published research specifically detailing comprehensive chemical modification and derivatization strategies applied directly to this compound and the resulting in-depth structure-activity relationship data were not extensively found in the conducted literature search. Studies on other Maximin peptides, such as Maximin H5, provide insights into potential modification approaches and their effects within this peptide family. wikipedia.org Future research focusing on specific chemical modifications of this compound and rigorous SAR studies would be valuable for fully understanding how its structure dictates its biological functions and for developing optimized analogs.
Data Tables
Based on the conducted search, detailed data tables specifically presenting chemical modifications applied to this compound and their corresponding quantitative activity data for a comprehensive SAR analysis are not available. Research findings on Maximin peptides and AMPs generally indicate that modifications influencing charge, hydrophobicity, amphiphilicity, and secondary structure play significant roles in their activity and stability.
Theoretical and Computational Investigations of Maximin Peptides
Molecular Dynamics Simulations of Maximin Peptide Behavior in Complex Biological Environments
Molecular dynamics (MD) simulations are widely used to investigate the behavior of peptides in environments that mimic biological systems, such as cell membranes. For Maximin peptides, MD simulations have been employed to model their interactions with bacterial membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govresearchgate.net
Studies on Maximin 1 and Maximin 3 using MD simulations have provided insights into their structural conformation and orientation in the presence of micelles. Maximin 1, a 27-amino acid peptide, was found to maintain an α-helical structure when interacting with SDS micelles. nih.gov MD simulations revealed that Maximin 1 preferentially adopts a position parallel to the micellar surface, engaging in both hydrophobic and electrostatic interactions with the micelle. nih.gov Flexibility around specific glycine (B1666218) residues (Gly9 and Gly16) was observed, which is hypothesized to contribute to the peptide's low haemolytic activity. nih.gov Similarly, MD simulations of Maximin 3, also a 27-residue peptide, interacting with SDS micelles showed the peptide maintaining an α-helical conformation and positioning itself parallel to the micellar surface through hydrophobic and electrostatic interactions. researchgate.net Flexibility was also noted around Gly9 and Gly16 in Maximin 3 simulations. researchgate.net
All-atom MD simulations have also been used to study the interaction of Maximin 3 with different lipid bilayer models to understand its mechanism of action and membrane specificity. nih.gov These simulations corroborated peptide-membrane selectivity observed experimentally and shed light on how the peptide differentially modifies lipid bilayer properties. nih.gov Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations performed in conjunction with MD simulations revealed specific electrostatic interaction fingerprints for Maximin 3 with each tested membrane model. nih.gov The data generated from these in silico approaches have been shown to account for some of the differences observed experimentally in the activity and selectivity of Maximin 3. nih.gov
Recent advancements in MD simulations are enhancing the ability to study peptide interactions with biological membranes over longer timescales and with greater accuracy, providing atomic-detail trajectories of processes like peptide binding, folding, and partitioning into lipid bilayers. acs.org These developments are particularly relevant for understanding the function of membrane-active peptides like Maximins. acs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of Maximin Peptides
Quantum chemical (QM) calculations provide detailed information about the electronic structure, properties, and reactivity of molecules. While specific QM studies focused solely on Maximin peptides were not prominently found in the search results, QM calculations are a fundamental tool in computational chemistry applied to peptides. chemrxiv.orgnih.govcuni.czresearchgate.net
QM calculations, often based on Density Functional Theory (DFT), are used to determine optimized geometries, calculate interaction energies, and analyze electronic properties such as charge distribution and molecular orbitals. nih.govchemrxiv.orgcuni.czphysics.gov.az These calculations can provide insights into the nature of interactions between peptides and their environment or targets at an electronic level. For instance, QM calculations have been used in studies involving peptide models to understand peptide bond deformation and analyze electronic parameters like electron density distribution and dipole moments in different conformational states. physics.gov.az They are also employed to parametrize force fields used in MD simulations, ensuring accurate representation of interatomic forces. nih.govchemrxiv.org
In the context of peptide-membrane interactions, QM calculations can complement MD simulations by providing accurate binding energies and insights into the electronic factors driving peptide adsorption and insertion. nih.gov Studies on drug interactions with mesoporous silica (B1680970) nanoparticles (MCM-41), while not directly on Maximin peptides, illustrate how QM calculations can validate and provide deeper understanding of interactions modeled by molecular mechanics, showing similar trends in adsorption energy calculations. nih.gov
QM calculations are also crucial for predicting spectroscopic properties, such as NMR chemical shifts, which can be used to validate computationally derived peptide structures against experimental data. researchgate.net Hybrid approaches combining MD simulations to generate conformational ensembles and QM calculations to predict chemical shifts have been developed for peptides. researchgate.net
Computational Design of Maximin Peptide Variants with Predicted Molecular Interactions
Computational peptide design aims to create novel peptide sequences with desired properties, such as enhanced target affinity, selectivity, or stability, by predicting their molecular interactions. nih.govtandfonline.complos.orgmdpi.com This field leverages structural information and computational modeling to explore the vast sequence space of peptides.
While specific computational design studies focused on creating novel Maximin variants were not explicitly detailed in the search results, the principles and methods used in general peptide design are applicable. Computational design frameworks often involve modeling peptide flexibility and interactions with target molecules to predict binding affinity and selectivity. nih.govmdpi.com Approaches include structure-based design, where the known or predicted structure of the target is used to design peptides that bind with high affinity and specificity. nih.gov
Computational tools and algorithms, such as those based on Monte Carlo optimization or genetic algorithms, are used to sample peptide sequences and conformations, evaluating their potential interactions with the target based on scoring functions derived from force fields or empirical potentials. plos.orgmdpi.com Affinity maturation procedures, involving computational mutation and evaluation of peptide sequences, can be employed to enhance binding to a specific target. mdpi.com
Computational design has been successfully applied to design peptides with improved binding to various protein targets and to design cyclic peptides with desired structural rigidity and stability. nih.govtandfonline.complos.orgmdpi.com These methods are increasingly incorporating non-canonical amino acids and conformational constraints to expand the chemical space of designed peptides. tandfonline.complos.orgmdpi.com The application of such computational design strategies could potentially lead to the development of Maximin peptide variants with tailored activities or improved properties.
Bioinformatics and Cheminformatics Approaches for Maximin Peptide Discovery and Characterization
Bioinformatics and cheminformatics provide computational tools and databases for the discovery, characterization, and analysis of peptides. These fields are essential for handling the large amounts of data generated in peptide research and for identifying potential bioactive peptides. mdpi.commdpi.comunibe.choup.comresearchgate.net
Bioinformatics approaches are used for tasks such as sequence analysis, motif identification, and comparison of peptide sequences to known databases of antimicrobial or other bioactive peptides. mdpi.comoup.com This can help in identifying potential Maximin-like peptides in biological sequences or understanding the evolutionary relationships within the Maximin family. Databases of experimentally validated peptides, such as StarPepDB, are valuable resources for training predictive models and for identifying representative peptides for specific biological activities through similarity searches. mdpi.com
Cheminformatics focuses on the chemical structure and properties of molecules. For peptides, cheminformatics tools can be used to calculate molecular descriptors, analyze chemical space, and build quantitative structure-activity relationship (QSAR) models to predict peptide activity based on their chemical features. mdpi.commdpi.comunibe.choup.com While traditionally applied to small molecules, cheminformatics approaches are being extended to larger molecules like peptides. unibe.ch Molecular descriptors derived from cheminformatics can capture the local structural environment and functional groups of peptide residues, which are useful features for machine learning-based prediction of peptide properties. mdpi.comoup.com
The integration of bioinformatics and cheminformatics approaches, often combined with machine learning algorithms, is becoming increasingly important for the in silico discovery and design of novel bioactive peptides, including antimicrobial peptides. mdpi.comoup.comresearchgate.net These methods can help prioritize peptide candidates for synthesis and experimental testing, significantly reducing the time and cost of research. mdpi.com Clustering methods inspired by cheminformatics and bioinformatics can also be used to identify families of peptides with similar properties from large combinatorial libraries. researchgate.net
Evolutionary Biology and Comparative Analysis of Maximin Peptide Families
Phylogenetic Relationships of Maximin Peptide Genes and Sequences
The maximin peptide family is a diverse group of antimicrobial peptides (AMPs) that play a crucial role in the innate immune system of Bombina maxima. This family is broadly categorized into several groups, including the bombinin-like maximins (e.g., maximins 1-5), maximin H, and the more recently discovered maximin S peptides. nih.govnih.gov The genetic architecture underlying this diversity reveals a complex evolutionary history.
Studies of the cDNA sequences encoding maximin precursors have shown that these genes typically consist of three exons. nih.gov These exons encode a signal peptide, an acidic pro-piece, and the mature antimicrobial peptide(s). A notable feature of some maximin precursor genes is that they can encode for both a maximin and a maximin H peptide within the same precursor molecule, with both mature peptides being encoded by the third exon. nih.gov This genetic organization suggests a sophisticated processing mechanism to release the final active peptides.
Phylogenetic analyses of the maximin gene family indicate that the remarkable diversity observed is not a result of alternative splicing or somatic recombination. nih.gov Instead, the primary drivers of this diversity are gene duplication events followed by rapid diversification. The relationships between different maximin genes are often complex, with evidence suggesting that domain shuffling and gene conversion have occurred frequently throughout their evolution. nih.gov This results in a mosaic pattern of sequence similarities when comparing different regions of the genes, complicating the construction of a simple linear phylogenetic tree.
The maximin S subfamily presents a unique structural arrangement. Their precursor molecules are composed of a maximin S1 peptide followed by various combinations of tandemly repeated maximin S2-S5 sequences, separated by internal peptides. nih.gov This repetitive structure is unlike that of most other amphibian antimicrobial peptides and points to a distinct evolutionary pathway for this particular branch of the maximin family. nih.gov
Comparative Analysis of Maximin Peptide Expression and Regulation across Diverse Organisms
The expression of maximin peptides is a critical component of the innate immune defense of Bombina maxima. These peptides are primarily synthesized in the granular glands of the skin and are released into the skin secretions upon stimulation, for example, during a perceived threat or injury. This localized expression provides a first line of defense against invading pathogens at the interface between the organism and its environment.
While the precise molecular pathways regulating maximin gene expression are not fully elucidated, studies on amphibian AMPs in general suggest that their expression can be influenced by environmental factors. For instance, exposure to specific pathogens can modulate the expression levels of AMPs. nih.gov This indicates a responsive system that can upregulate the production of these defensive peptides when needed. The discovery of a vast number of different maximin cDNA sequences from just two individuals of Bombina maxima highlights the extensive repertoire of AMPs that can be expressed. nih.gov
A comparative analysis with other amphibian species reveals that the production of a diverse array of skin-secreted antimicrobial peptides is a common strategy among anurans. Families of AMPs such as the temporins, brevinins, and esculentins are found in various frog species and, like the maximins, exhibit significant diversity. nih.gov However, the specific peptide families and their sequences are often unique to particular species or genera, reflecting independent evolutionary trajectories and adaptation to different ecological niches and pathogen pressures.
Advanced Research Methodologies for Maximin Peptide Analysis
High-Throughput Screening Platforms for Molecular Interaction Profiling
High-Throughput Screening (HTS) platforms are widely used in drug discovery and chemical biology to rapidly assess the interactions of large libraries of compounds with biological targets nih.govresearchgate.netmdpi.com. While no specific studies on Maximin 41 using HTS were found, HTS is a suitable method for profiling the molecular interactions of peptides. HTS can be used to identify potential binding partners of this compound, screen for its effects on cellular processes, or evaluate its activity against various targets in a miniaturized and automated format nih.govmdpi.com. Assays can be designed to measure peptide-protein interactions, cell-based responses, or enzymatic activity modulated by the peptide researchgate.netmdpi.com. The technology allows for screening thousands to hundreds of thousands of compounds per day mdpi.com.
HTS typically involves steps such as target identification, reagent preparation, compound management, assay development, and library screening mdpi.com. The use of multi-well plates (e.g., 96, 384, 1536, or 3456 wells) allows for simultaneous testing of numerous samples mdpi.com. Data generated from HTS can include measurements of fluorescence, luminescence, absorbance, or other signals indicating a molecular interaction or biological effect.
Mass Spectrometry-Based Approaches for Maximin Peptide Identification and Quantitation
Mass Spectrometry (MS) is a cornerstone technology for the analysis of peptides, providing detailed information about their mass, sequence, and modifications youtube.comresearchgate.netresearchgate.netnih.govspectrino.com. MS-based approaches are essential for the identification and quantitation of this compound in various biological samples or experimental settings.
Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with MS analyzers like time-of-flight (TOF), Orbitrap, or quadrupole systems for peptide analysis nih.govresearchgate.netspectrino.com. These methods allow for the generation of gas-phase ions from peptides, which are then separated based on their mass-to-charge ratio (m/z) youtube.comspectrino.com.
Tandem Mass Spectrometry (MS/MS) is particularly powerful for peptide sequencing and identification. In MS/MS, a precursor peptide ion is selected, fragmented, and the resulting fragment ions are mass analyzed nih.govspectrino.com. The fragmentation pattern provides a "fingerprint" that can be matched against databases to identify the peptide sequence nih.gov. This is crucial for confirming the identity of synthetic this compound or identifying it in complex biological matrices.
Quantitative MS approaches, such as stable isotope labeling or label-free quantitation, can be used to determine the abundance of this compound in different samples or under varying conditions researchgate.net. High-resolution MS instruments offer high mass accuracy, which is vital for distinguishing peptides with similar masses and for the confident identification of known and unknown peptides biorxiv.orgresearchgate.net.
Mass spectrometry can also be used to study peptide modifications. For instance, a mass shift of +41 Da has been reported as an acetonitrile (B52724) adduct in small molecule mass spectrometry studies nih.gov. While this specific adduct might not be relevant to this compound's biological function, MS is broadly used to detect and characterize post-translational modifications or other chemical alterations to peptides.
Advanced Microscopy Techniques for Visualizing Maximin Peptide-Cellular Component Interactions
Microscopy techniques provide visual insights into the localization, distribution, and interactions of peptides within cells and tissues usu.edumpfi.orgunipd.it. Advanced microscopy methods can be applied to study how this compound interacts with cellular components.
Fluorescence microscopy, including confocal microscopy and super-resolution techniques like STED nanoscopy, allows for high-resolution imaging of fluorescently labeled peptides mpfi.org. By conjugating this compound with a fluorescent tag, researchers can visualize its uptake by cells, its distribution within different cellular compartments, or its co-localization with specific organelles or proteins.
Electron microscopy (EM), such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM), offers even higher resolution, enabling the visualization of peptide interactions with cellular structures at the ultrastructural level core.ac.ukusu.edumpfi.org. Techniques like immunogold labeling combined with EM can pinpoint the location of this compound by using antibodies tagged with gold particles mpfi.org. Correlative light and electron microscopy (CLEM) combines the advantages of both techniques, allowing for the initial identification of areas of interest using light microscopy followed by high-resolution imaging of the same area using electron microscopy mpfi.org.
Microscopy can be used to study the effects of Maximin peptides on cell membranes, given that some maximins, like Maximin H5, are known to interact with lipid bilayers nih.govresearchgate.net. Techniques such as oriented circular dichroism (OCD) can complement microscopy by providing information on the membrane alignment of peptides researchgate.net.
Omics Technologies in Maximin Peptide Research (e.g., Proteogenomics, Metabolomics for pathway elucidation)
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive, high-throughput data on biological systems nih.govjusst.orgmaxapress.comresearchgate.netkarger.comuu.nl. Integrating data from multiple omics layers can offer a holistic view of how a peptide like this compound affects cellular pathways and processes.
Proteogenomics integrates proteomics data (protein identification and quantitation) with genomic and transcriptomic information researchgate.netnih.gov. This approach can be valuable in this compound research to confirm the expression of the peptide based on genomic sequences, identify potential variants, or understand how this compound expression correlates with the broader protein landscape of a cell or tissue researchgate.netnih.gov. It can help in discovering novel peptides or confirming the presence of predicted peptides.
Metabolomics focuses on the comprehensive analysis of small-molecule metabolites within a biological system biorxiv.orguu.nlnih.gov. By studying the metabolome in the presence and absence of this compound, researchers can identify metabolic pathways that are affected by the peptide uu.nlnih.gov. Changes in metabolite levels can indicate altered enzyme activity, pathway flux, or cellular state. MS-based metabolomics is commonly used for this purpose, providing both untargeted (global profiling) and targeted (specific metabolite analysis) approaches biorxiv.orgnih.gov. Integrating metabolomics data with proteomics or transcriptomics can help elucidate the mechanisms by which this compound exerts its effects uu.nl.
The application of multi-omics approaches allows for the simultaneous analysis of different molecular layers, providing a more complete picture of the biological impact of this compound karger.com. This integrated approach can help uncover intricate mechanisms and identify potential biomarkers or therapeutic targets related to the peptide's activity researchgate.netkarger.com.
Future Research Directions and Conceptual Advancements in Maximin Peptide Science
Elucidating Unexplored Molecular Mechanisms of Maximin Peptides
Understanding the molecular mechanisms by which maximin peptides exert their biological effects is fundamental to their therapeutic development. While many antimicrobial peptides (AMPs), including some maximins, are known to target and disrupt microbial cell membranes through various models like the carpet, barrel-stave, or toroidal pore mechanisms, the specific interactions and cellular pathways influenced by Maximin 41 require further detailed investigation. ku.edunorman-network.comwikipedia.orgmdpi.com
Future research should aim to:
Determine the precise membrane interaction mechanisms: Utilizing advanced biophysical techniques such as solid-state NMR, electron microscopy, and sophisticated fluorescence spectroscopy, researchers can gain higher-resolution insights into how this compound interacts with different membrane compositions, including bacterial, fungal, and cancer cell membranes. ku.edu Molecular dynamics simulations can complement experimental data by providing dynamic, atomic-level views of peptide-membrane interactions and pore formation, if applicable. ku.edunih.gov
Identify intracellular targets: Beyond membrane disruption, some AMPs are known to translocate across membranes and interact with intracellular components like DNA, RNA, or proteins, modulating vital cellular processes. mdpi.com Studies involving labeled this compound and techniques such as pull-down assays coupled with mass spectrometry could help identify potential intracellular binding partners and downstream signaling pathways affected in target cells.
Investigate immunomodulatory roles: Some maximin peptides have been suggested to possess immunomodulatory activities. researchgate.net Future work could explore if this compound influences immune cell function, cytokine production, or inflammation pathways, which could be particularly relevant for its potential therapeutic applications.
Map structure-function relationships: Detailed studies are needed to correlate specific amino acid residues or structural motifs within this compound with its observed activities (e.g., antibacterial, hemolytic). Techniques like site-directed mutagenesis combined with functional assays and structural analyses (e.g., CD spectroscopy, NMR) can pinpoint critical residues for activity and selectivity. ku.edu
Development of Novel Theoretical Frameworks for Maximin Peptide Design
The rational design of peptides with enhanced efficacy, specificity, and stability is crucial for overcoming the limitations of naturally occurring peptides. medchemexpress.commpg.de Theoretical and computational frameworks play a vital role in guiding the design process.
Future research in this area should focus on:
Developing predictive models: Leveraging machine learning and artificial intelligence, researchers can build sophisticated models trained on existing peptide databases (including maximin sequences and activity data) to predict the properties of novel this compound analogs. biologists.comnih.gov These models can help identify sequences likely to possess desired characteristics such as improved antimicrobial potency, reduced hemolytic activity, or enhanced stability against proteolytic degradation. medchemexpress.comcomeincell.org
Applying de novo design principles: Novel theoretical frameworks for de novo peptide design, which aim to create entirely new peptide sequences with desired structures and functions, can be applied to the Maximin scaffold. comeincell.orguni-freiburg.de This could involve designing peptides that mimic the key functional features of this compound while incorporating modifications for improved pharmacokinetics or targeting.
Integrating multi-objective optimization: Peptide design often involves optimizing multiple, sometimes conflicting, objectives (e.g., high antimicrobial activity and low cytotoxicity). mdpi.comresearchgate.net Future theoretical frameworks should incorporate multi-objective optimization algorithms to efficiently explore the vast sequence space and identify optimal this compound variants that balance these properties.
Simulating peptide-environment interactions: Theoretical frameworks should integrate simulations of peptide behavior in complex biological environments, including interactions with different membrane types, proteins, and host molecules. This will allow for more accurate predictions of peptide activity and potential off-target effects during the design phase.
Integration of Multi-Omics Data for Holistic Understanding of Maximin Peptide Biology
Biological systems are complex, and the effects of a peptide like this compound are likely to ripple across multiple molecular layers. Integrating data from various omics technologies can provide a holistic view of its impact. nih.govmdpi.comnih.govnih.govresearchgate.net
Future research should explore:
Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) in target cells or host tissues upon exposure to this compound can reveal the cellular pathways and stress responses activated or inhibited by the peptide. nih.govresearchgate.netnih.gov This can provide deeper insights into its mechanism of action and potential resistance mechanisms.
Metabolomics: Investigating alterations in the metabolic profiles of cells treated with this compound can highlight metabolic pathways affected by the peptide, potentially revealing novel aspects of its biological activity or identifying biomarkers of response. nih.gov
Lipidomics: Given that many maximin peptides target cell membranes, lipidomics analysis can provide detailed information about changes in membrane lipid composition and dynamics upon peptide interaction, complementing mechanistic studies. mdpi.com
Integrated Network Analysis: Applying computational methods for multi-omics data integration can help construct molecular networks that illustrate the interconnectedness of genes, proteins, and metabolites influenced by this compound. nih.govmdpi.comnih.govnih.govresearchgate.net This systems-level approach can identify key regulatory hubs and pathways critical for the peptide's activity and host response.
Exploring Maximin Peptides in Emerging Biochemical Systems and Synthetic Biology
Synthetic biology offers powerful tools for engineering biological systems and creating novel biomolecules with tailored functions. researchgate.net Maximin peptides, including this compound, can be explored within this framework.
Future research directions include:
Engineered Production Systems: Developing optimized synthetic biology platforms, such as cell-free protein synthesis systems, for the efficient and cost-effective production of this compound and its analogs. biologists.comecdybase.org This can facilitate high-throughput screening and development.
Targeted Delivery Systems: Designing synthetic biological constructs or utilizing engineered vesicles and nanoparticles to achieve targeted delivery of this compound to specific cell types or infection sites, potentially enhancing efficacy and reducing off-target effects. nih.gov
Novel Biomaterials: Incorporating this compound or its functional fragments into synthetic biomaterials for applications such as antimicrobial coatings, wound dressings, or tissue engineering scaffolds. nih.govuni-freiburg.de The inherent biological activity of the peptide can confer desirable properties to these materials.
Synthetic Circuits and Biosensors: Exploring the use of Maximin peptides as components in synthetic biological circuits or biosensors that respond to specific stimuli or detect the presence of pathogens. This could lead to novel diagnostic or therapeutic strategies.
Combinatorial Approaches: Utilizing synthetic biology to create libraries of this compound variants or combine this compound with other functional peptides or molecules to generate synergistic effects or expand its range of activities. nih.gov
These future research directions, spanning from fundamental mechanistic studies to advanced synthetic biology applications, hold the potential to unlock the full therapeutic promise of this compound and contribute significantly to the broader field of peptide science.
Q & A
Basic: What experimental protocols are recommended for synthesizing Maximin 41 with high purity, and how can reproducibility be ensured?
Methodological Answer:
- Step 1: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst ratios) using a fractional factorial design to identify critical parameters .
- Step 2: Purify the compound via reversed-phase HPLC with a C18 column, monitoring purity via UV-Vis spectroscopy at 220–280 nm .
- Step 3: Validate reproducibility by repeating synthesis in triplicate under controlled conditions, documenting deviations in yield or purity .
Basic: Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., HSQC, COSY) to resolve stereochemistry and confirm backbone structure .
- Mass Spectrometry (MS): Employ high-resolution MALDI-TOF or ESI-MS to verify molecular weight and detect post-translational modifications .
- Circular Dichroism (CD): Analyze secondary structure stability under varying pH or temperature conditions .
Basic: How should researchers assess the stability of this compound under different storage conditions?
Methodological Answer:
- Design: Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and lyophilized states over 12 weeks .
- Metrics: Monitor degradation via HPLC peak area, LC-MS for byproducts, and bioactivity assays (e.g., antimicrobial potency) .
- Analysis: Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Advanced: What methodologies are suitable for investigating this compound's mechanism of action in complex biological systems?
Methodological Answer:
- In Vitro: Use surface plasmon resonance (SPR) to measure binding kinetics with target receptors .
- In Vivo: Apply CRISPR-Cas9 knockouts in model organisms to identify genetic pathways affected by this compound .
- Computational: Perform molecular dynamics simulations to predict interaction sites and conformational changes .
Advanced: How can contradictions in reported efficacy data for this compound across studies be systematically resolved?
Methodological Answer:
- Meta-Analysis: Aggregate data from published studies using random-effects models to account for heterogeneity .
- Variable Control: Replicate experiments under standardized conditions (e.g., cell line selection, dosage protocols) to isolate confounding factors .
- Orthogonal Assays: Validate findings with multiple assays (e.g., fluorescence-based activity vs. enzymatic assays) to rule out methodological bias .
Advanced: What strategies integrate computational modeling with experimental data to refine hypotheses about this compound’s bioactivity?
Methodological Answer:
- Hybrid Workflow: Combine docking simulations (AutoDock Vina) with mutational studies to validate predicted binding pockets .
- Machine Learning: Train classifiers on bioactivity datasets to predict structure-activity relationships (SARs) for novel analogs .
- Iterative Refinement: Use Bayesian optimization to prioritize synthesis targets based on computational predictions and experimental feedback .
Advanced: How can researchers optimize this compound’s bioactivity while minimizing off-target effects in preclinical models?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications at key residues (e.g., Pro→Ala substitutions) and test selectivity .
- Toxicity Screening: Use high-content screening (HCS) in zebrafish embryos to assess developmental toxicity .
- Dose-Response Modeling: Apply Hill equation fits to establish therapeutic windows in primary cell lines vs. cancer cells .
Advanced: What experimental designs are optimal for comparing this compound’s efficacy across diverse cellular or organismal models?
Methodological Answer:
- Cross-Model Validation: Test efficacy in prokaryotic (e.g., E. coli) and eukaryotic (e.g., HEK293, C. elegans) systems to evaluate conserved mechanisms .
- Dosage Standardization: Normalize concentrations using cell viability assays (MTT/XTT) to account for metabolic differences .
- Multi-Omics Integration: Pair transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map pathway-level responses .
Advanced: How can researchers address challenges in scaling up this compound synthesis without compromising bioactivity?
Methodological Answer:
- Process Optimization: Use design of experiments (DoE) to balance yield and purity during scale-up, focusing on critical parameters like mixing efficiency .
- In-Line Monitoring: Implement PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time quality control .
- Bioactivity Retention: Validate scaled batches with dose-response curves in primary assays to ensure potency thresholds are maintained .
Advanced: What ethical and methodological considerations apply when studying this compound in animal or human-derived tissue models?
Methodological Answer:
- Ethical Compliance: Follow institutional review board (IRB) protocols for human tissue use and ARRIVE guidelines for animal studies .
- Biosafety: Implement BSL-2 containment for handling infectious agents and validate decontamination procedures for this compound solutions .
- Data Transparency: Pre-register studies on platforms like Open Science Framework to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
